molecular formula C14H10Cl2N2O3 B3980264 2-chloro-N-(2-chloro-4-nitrophenyl)-4-methylbenzamide

2-chloro-N-(2-chloro-4-nitrophenyl)-4-methylbenzamide

Cat. No. B3980264
M. Wt: 325.1 g/mol
InChI Key: BATLAWZDEKQQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-chloro-4-nitrophenyl)-4-methylbenzamide is a chemical compound that belongs to the group of amide derivatives. It is also known as CCN or 4'-chloro-2-chloro-4-nitro-N-methylbenzamide. This compound has gained attention in scientific research due to its potential applications in various fields, including agriculture, medicine, and environmental science.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4-nitrophenyl)-4-methylbenzamide involves the inhibition of certain enzymes that are essential for the survival and growth of target organisms. For example, in plants, it inhibits the activity of protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. In cancer cells, it induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target organism and the concentration of the compound used. In plants, it can cause chlorosis, necrosis, and stunted growth. In cancer cells, it induces apoptosis and inhibits cell proliferation. In bacteria and fungi, it disrupts cell membrane integrity and inhibits growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(2-chloro-4-nitrophenyl)-4-methylbenzamide in lab experiments is its high potency, which allows for the use of low concentrations of the compound. Additionally, it has a broad spectrum of activity, making it useful for studying a variety of target organisms. However, one limitation is its potential toxicity to non-target organisms, which can affect the accuracy of the results obtained.

Future Directions

There are several future directions for the research on 2-chloro-N-(2-chloro-4-nitrophenyl)-4-methylbenzamide. One direction is to investigate its potential use as a selective herbicide for controlling weeds in crops. Another direction is to explore its potential use as an anticancer agent and its mechanism of action in inducing apoptosis in cancer cells. Additionally, more research is needed to determine its potential toxicity to non-target organisms and its environmental impact.

Scientific Research Applications

2-chloro-N-(2-chloro-4-nitrophenyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields. In agricultural research, it has been shown to possess herbicidal properties and can be used as a selective herbicide for controlling weeds in crops. In medical research, it has been investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

2-chloro-N-(2-chloro-4-nitrophenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(11(15)6-8)14(19)17-13-5-3-9(18(20)21)7-12(13)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATLAWZDEKQQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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